molecular formula C14H17F3N2O2S B2955592 N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034486-26-3

N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2955592
CAS No.: 2034486-26-3
M. Wt: 334.36
InChI Key: PLDSWTKZBOCIPK-UHFFFAOYSA-N
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Description

N-[(4-Methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a trifluoromethyl group at the 6-position of the pyridine ring and a 4-methoxythian-4-ylmethyl substituent on the amide nitrogen. The compound’s structural complexity arises from its thian (tetrahydrothiopyran) moiety, which introduces conformational rigidity and electronic modulation due to the sulfur atom and methoxy group. Such features are often leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2S/c1-21-13(4-6-22-7-5-13)9-19-12(20)10-2-3-11(18-8-10)14(15,16)17/h2-3,8H,4-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDSWTKZBOCIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The methoxythianyl moiety can be introduced through nucleophilic substitution reactions, where a suitable thianyl precursor reacts with a methoxy-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. The methoxythianyl moiety may interact with specific enzymes or receptors, modulating their function and leading to desired biological effects .

Comparison with Similar Compounds

Core Pyridine-Carboxamide Framework

The pyridine-3-carboxamide scaffold is a common structural motif in agrochemical and pharmaceutical agents. Key analogs include:

Compound Name / Identifier Pyridine Substituents Amide Substituent Source
N-[(4-Methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide 6-(trifluoromethyl) 4-methoxythian-4-ylmethyl Target Compound
2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) 2-(difluoromethyl) 1,1,3-trimethylindan-4-yl [EU Patent]
2-(difluoromethyl)-N-[(3R)-3-ethyl-1,1-dimethyl-indan-4-yl]pyridine-3-carboxamide (A.3.35) 2-(difluoromethyl) (3R)-3-ethyl-1,1-dimethylindan-4-yl [EU Patent]
6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (MedChemComm) Furo[2,3-b]pyridine 2,2,2-trifluoroethylamino + aryl substituents [MedChemComm]

Key Observations :

  • Trifluoromethyl vs.
  • Thian vs. Indan Substituents : The 4-methoxythian-4-ylmethyl group introduces a sulfur-containing heterocycle, which may engage in hydrogen bonding or hydrophobic interactions distinct from the indan-based substituents in A.3.32–A.3.37. The methoxy group could further modulate electronic density and metabolic pathways (e.g., O-demethylation) .

Functional and Pharmacological Comparisons

Mechanism of Action

While direct activity data for the target compound is unavailable, structural analogs listed in the EU Patent (A.3.1–A.3.39) are documented as Complex II inhibitors, targeting succinate dehydrogenase in fungal and bacterial pathogens . The pyridine-carboxamide core is critical for binding to the ubiquinone site of Complex II.

Hypothesized Pharmacokinetic Properties

  • Metabolic Stability : The trifluoromethyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to difluoromethyl analogs, as CF₃ groups are less prone to oxidative degradation .
  • Solubility : The thian ring’s sulfur atom and methoxy group could improve aqueous solubility relative to indan-based analogs, which rely on bulky hydrophobic substituents .

Biological Activity

N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide functional group, along with a methoxythian moiety. Its molecular formula is C12H12F3N2O2SC_{12}H_{12}F_3N_2O_2S with a molecular weight of approximately 314.29 g/mol.

Research indicates that this compound exhibits significant antiandrogenic effects . In vivo studies have shown that it can reduce prostate weight in rats without altering serum testosterone levels, suggesting a potential therapeutic role in conditions influenced by androgens.

Pharmacological Effects

  • Antiandrogenic Activity : The compound has been demonstrated to inhibit androgen receptor activity, which may be beneficial in treating prostate cancer and other androgen-dependent diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is needed to establish specific efficacy and mechanisms.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiandrogenicReduced prostate weight in rats
AntimicrobialPotential activity against specific pathogens
MechanismInhibition of androgen receptor activity

Case Study 1: Antiandrogenic Effects

In a controlled study involving male rats, administration of this compound resulted in a statistically significant reduction in ventral prostate weight compared to control groups. Notably, serum testosterone levels remained unchanged, indicating that the compound's effects are likely mediated through direct action on androgen receptors rather than systemic hormonal alterations.

Case Study 2: Antimicrobial Assessment

An exploratory study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated moderate inhibition of growth for certain Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

Research Findings

Recent literature highlights the significance of trifluoromethylated compounds in medicinal chemistry due to their unique electronic properties. The incorporation of such groups often enhances biological activity and selectivity towards target receptors. The presence of the methoxythian moiety may also contribute to the compound's overall pharmacological profile by influencing lipophilicity and receptor binding affinity.

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